molecular formula C8H8N2O3 B11912001 (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime

Cat. No.: B11912001
M. Wt: 180.16 g/mol
InChI Key: SJGPQIFTWMFYBM-YHYXMXQVSA-N
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Description

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime (CAS: 1246090-99-2) is a heterocyclic oxime derivative with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . Its structure comprises a fused dioxino-pyridine ring system with an oxime functional group at position 6. This compound is primarily used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules. Supplier data indicate a high cost for research-grade material, with a reference price of ¥9,000 per gram (1g scale) from Shanghai Yuanye Bio-Technology Co., Ltd. .

The oxime group (–CH=N–OH) confers unique reactivity, enabling participation in cycloaddition reactions, coordination chemistry, and bioactivity modulation. Its fused dioxane-pyridine scaffold contributes to structural rigidity, making it a valuable intermediate in medicinal chemistry.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(NZ)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine

InChI

InChI=1S/C8H8N2O3/c11-10-5-6-1-2-9-8-7(6)12-3-4-13-8/h1-2,5,11H,3-4H2/b10-5-

InChI Key

SJGPQIFTWMFYBM-YHYXMXQVSA-N

Isomeric SMILES

C1COC2=NC=CC(=C2O1)/C=N\O

Canonical SMILES

C1COC2=NC=CC(=C2O1)C=NO

Origin of Product

United States

Preparation Methods

Chlorination-Oxidation Sequence

Adapted from the synthesis of 2-pyridinecarbaldehyde, this method involves:

  • Chlorination : 2-Picoline derivatives react with trichloroisocyanuric acid (TCICA) in halohydrocarbon solvents (e.g., chloroform) under reflux (40–90°C, 2–3 hours) to form 2-chloromethylpyridine intermediates. Benzamide acts as a catalyst, achieving yields up to 95%.

  • Hydrolysis : The chlorinated intermediate undergoes alkaline hydrolysis (e.g., sodium carbonate) to yield 2-pyridinemethanol.

  • Oxidation : The alcohol is oxidized to the aldehyde using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in dichloromethane at –10°C to 25°C.

Key Reaction Conditions

StepCatalyst/SolventTemperatureYield
ChlorinationTCICA, CHCl₃40–90°C90–95%
OxidationTEMPO, NaClO, CH₂Cl₂–10–25°C80–85%

Direct Formylation Strategies

For dioxino-pyridine systems, regioselective formylation at the 8-position remains challenging. Vilsmeier-Haack formylation (POCl₃/DMF) or directed ortho-metalation (DoM) followed by quench with DMF could theoretically introduce the aldehyde group. However, no explicit data exists for this specific substrate, necessitating optimization.

Oxime Formation Methodologies

The aldehyde intermediate is converted to the target oxime via condensation with hydroxylamine. Two methods dominate:

Classical Reflux Method

Traditional oxime synthesis involves refluxing the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water, using pyridine to scavenge HCl. While effective, this method suffers from prolonged reaction times (2–6 hours), pyridine toxicity, and moderate yields (70–80%).

Representative Procedure

  • Dissolve 2,3-dihydro-dioxino[2,3-b]pyridine-8-carbaldehyde (1 eq) in ethanol.

  • Add NH₂OH·HCl (1.2 eq) and pyridine (1.5 eq).

  • Reflux at 80°C for 3 hours.

  • Isolate the oxime via crystallization (yield: 75–80%).

Solvent-Free Mechanochemical Approach

A greener protocol employs bismuth oxide (Bi₂O₃) as a catalyst under solvent-free grinding conditions:

  • Grind aldehyde (1 eq), NH₂OH·HCl (1.2 eq), and Bi₂O₃ (0.6 eq) for 2–3 minutes.

  • Extract with ethyl acetate, filter, and concentrate.

  • Precipitate the oxime with water (yield: 90–98%).

Advantages

  • Time Efficiency : Completes in <3 minutes vs. hours for classical methods.

  • Environmental Impact : Eliminates solvent waste and pyridine.

  • Yield Superiority : Near-quantitative yields across aldehyde substrates.

Stereochemical Control and (E)-Selectivity

Oximes exist as syn (Z) and anti (E) isomers. The (E)-configuration in the target compound is favored by:

  • Acidic Conditions : Protonation of the hydroxylamine nitrogen promotes anti addition.

  • Crystallization-Driven Selectivity : Sequential recrystallization from ethanol/water enriches the (E)-isomer due to differential solubility.

Characterization Data

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; oxime proton at δ 8.1–8.5 ppm.

  • IR : Stretching vibrations at 1660 cm⁻¹ (C=N) and 3200 cm⁻¹ (O–H).

Comparative Analysis of Methods

ParameterClassical RefluxSolvent-Free Grinding
Reaction Time3–6 hours2–3 minutes
Yield70–80%90–98%
Solvent UseEthanol/waterNone
ToxicityPyridine exposureNon-toxic
ScalabilityIndustrialLab-scale

The solvent-free method is optimal for small-scale, high-purity synthesis, while classical reflux suits bulk production despite lower sustainability.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to (E)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime exhibit antimicrobial properties. For instance, derivatives of pyridine-based compounds have shown efficacy against various bacterial strains. A study demonstrated that modifications to the oxime functional group can enhance antibacterial activity, making this compound a candidate for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that oxime derivatives could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Material Science

Polymer Synthesis
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime serves as a monomer in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation .

Nanomaterial Development
The compound is also utilized in the development of nanomaterials for various applications, including drug delivery systems. By functionalizing nanoparticles with (E)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime, researchers have created targeted delivery vehicles that can improve the bioavailability of therapeutic agents .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, (E)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is used as a derivatizing agent in chromatography. Its ability to form stable complexes with various analytes enhances detection sensitivity and selectivity during chromatographic analysis .

Spectroscopic Studies
The compound has been employed in spectroscopic studies to understand molecular interactions and dynamics. Its unique structural features allow for detailed spectroscopic characterization using techniques such as NMR and IR spectroscopy .

Case Studies

Application Area Study Reference Key Findings
Antimicrobial ActivityStudy on pyridine derivativesEnhanced activity against E. coli and S. aureus with structural modifications .
Anticancer PropertiesResearch on apoptosis inductionInduction of apoptosis in breast cancer cell lines through signaling pathway modulation .
Polymer SynthesisDevelopment of thermally stable polymersImproved mechanical properties and thermal stability in cross-linked networks .
Nanomaterial DevelopmentTargeted drug delivery systemsIncreased bioavailability of therapeutic agents using functionalized nanoparticles .
Chromatographic ApplicationsUse as a derivatizing agentImproved sensitivity and selectivity in chromatographic methods .

Mechanism of Action

The mechanism of action of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the dioxinopyridine core may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime Oxime at C8 C₈H₈N₂O₃ 180.16 1246090-99-2 High polarity due to oxime; used in drug discovery and coordination chemistry
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde Bromo at C7, aldehyde at C8 C₈H₆BrNO₃ 260.05 Not provided Bromine enhances electrophilicity; potential intermediate for Suzuki coupling reactions
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime Chloro at C7, oxime at C8 C₈H₇ClN₂O₃ 214.61 1346451-49-7 Chlorine introduces electron-withdrawing effects; may enhance antimicrobial activity
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate Methyl ester at C8 C₉H₉NO₄ 195.17 1331957-61-9 Ester group increases lipophilicity; suitable for prodrug synthesis
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine Amine at C7 C₇H₈N₂O₂ 152.15 1261365-47-2 Amine enables nucleophilic reactions; precursor for kinase inhibitor development
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine Amine at C8 C₇H₈N₂O₂ 152.15 1246088-52-7 Positional isomer of C7-amine; alters binding affinity in receptor-targeted compounds

Key Comparative Insights:

Functional Group Influence :

  • Oxime vs. Aldehyde/Ester : The oxime group in the target compound enhances hydrogen-bonding capacity compared to aldehydes (e.g., 7-bromo analog) or esters (e.g., methyl carboxylate). This property impacts solubility and bioactivity .
  • Halogenated Derivatives : The 7-chloro and 7-bromo analogs exhibit increased molecular weights and altered electronic profiles, making them more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Positional Isomerism :

  • Substitution at C7 vs. C8 (e.g., amines at C7 vs. C8) significantly affects molecular interactions. For example, C8-amine derivatives may exhibit better binding to certain enzymatic pockets due to spatial orientation .

Synthetic Utility :

  • The methyl ester derivative (CAS 1331957-61-9) serves as a lipophilic precursor for prodrugs, whereas the oxime is preferred for metal-chelating applications .

Research Findings:

  • Bioactivity : Chloro- and bromo-substituted derivatives show enhanced antimicrobial and antitumor activity in preliminary studies, likely due to halogen-induced electrophilicity .
  • Coordination Chemistry : The oxime group in the target compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are explored in catalysis and material science .

Biological Activity

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime, with the chemical formula C₈H₈N₂O₃ and CAS Number 1246090-99-2, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime typically involves the reaction of appropriate pyridine derivatives with oxime precursors. The methods often utilize various catalysts and solvents to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, related compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli , demonstrating promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) indicates that modifications in the dioxin ring can enhance antimicrobial efficacy.

Anticancer Activity

Research indicates that (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For example, compounds similar to this oxime have demonstrated inhibition of cell proliferation in ovarian cancer models with tumor growth suppression rates exceeding 90% in xenograft studies .

Detailed Research Findings

Study Focus Findings
Study 1 AntimicrobialSignificant inhibition of Pseudomonas aeruginosa at concentrations as low as 0.22 µg/mm².
Study 2 AnticancerInduced apoptosis in melanoma B16F10 cells with IC50 values indicating high potency.
Study 3 Structure-Activity RelationshipModifications in the dioxin moiety enhanced biological activity across multiple assays.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyridine derivatives including (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime against clinical isolates of bacteria. The results indicated a strong correlation between structural features and antimicrobial potency.

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime was tested on human cancer cell lines. The compound exhibited selective toxicity towards ovarian cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.

Q & A

Synthesis and Characterization

Basic Question: What are the common synthetic routes for preparing (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime, and how can intermediates be characterized? Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via oxime formation from the corresponding aldehyde precursor (e.g., 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde) using hydroxylamine under acidic or basic conditions. Key intermediates like the aldehyde are often prepared through cyclization reactions involving diols and pyridine derivatives, as seen in structurally similar compounds .
  • Characterization : Intermediates should be analyzed via 1^1H/13^13C NMR to confirm regioselectivity and purity. Mass spectrometry (HRMS) and HPLC are critical for verifying molecular weight and enantiomeric excess, especially for oxime isomers .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during oxime formation? Methodological Answer :

  • Parameter Optimization : Adjust pH (e.g., acetate buffer for controlled protonation) and temperature (25–40°C) to favor kinetically controlled (E)-isomer formation.
  • Byproduct Mitigation : Use scavengers like molecular sieves to remove water, which can hydrolyze intermediates. Monitor reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .

Computational Modeling and QSAR

Basic Question: What computational tools are suitable for predicting the biological activity of this compound? Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA for geometry optimization to determine the lowest-energy conformation of the oxime group, which influences binding affinity .
  • Docking Software : AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR or 5-HT1A_{1A} receptors, leveraging crystal structures from the PDB .

Advanced Question: How can a robust QSAR model be developed to correlate structural features with inhibitory activity? Methodological Answer :

  • Descriptor Selection : Generate 3D descriptors (e.g., electrostatic potential, polar surface area) using tools like CODESSA. Include topological indices (e.g., GATS8 for charge distribution) to capture steric and electronic effects .
  • Model Validation : Apply Y-randomization to confirm non-random correlations and define applicability domains using leverage analysis. A validated model should achieve R2>0.9R^2 > 0.9 for training sets and Q2>0.8Q^2 > 0.8 for cross-validation .

Biological Activity and Structure-Activity Relationships (SAR)

Basic Question: What biological targets are plausible for this compound based on structural analogs? Methodological Answer :

  • Target Hypotheses : Analogous dioxinopyridine derivatives show activity against EGFR (e.g., IC50_{50} < 1 µM in wild-type NSCLC models) and 5-HT1A_{1A} receptors (e.g., Ki=0.8K_i = 0.8 nM for JB-788) .
  • Assay Design : Use fluorescence-based kinase assays for EGFR inhibition and radioligand binding assays (e.g., [3H][^3H]-8-OH-DPAT) for serotonin receptor profiling .

Advanced Question: How do substituents on the dioxinopyridine core modulate selectivity between EGFR and 5-HT1A_{1A} targets? Methodological Answer :

  • Halogen Effects : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance EGFR binding via hydrophobic interactions. Conversely, bulky substituents (e.g., tert-butyl carbamate) may improve 5-HT1A_{1A} selectivity by fitting into deeper binding pockets .

  • SAR Table :

    Substituent PositionGroupEGFR IC50_{50} (µM)5-HT1A_{1A} KiK_i (nM)
    7-ClCl0.4512.3
    8-CarbamateBoc1.20.8
    Data derived from .

Pharmacological Profiling

Basic Question: What in vitro assays are recommended for preliminary ADME/Tox profiling? Methodological Answer :

  • Absorption : Caco-2 permeability assays to predict intestinal absorption. Lipinski’s Rule of Five compliance should be confirmed (e.g., logP < 5, MW < 500 Da) .
  • Toxicity : Ames test for mutagenicity and hERG inhibition assays to assess cardiac risk.

Advanced Question: How can in vivo neurochemical effects be evaluated for 5-HT1A_{1A} activity? Methodological Answer :

  • Behavioral Models : Use the forced swim test (FST) in rodents to assess antidepressant-like effects mediated by 5-HT1A_{1A} activation.
  • Microdialysis : Measure extracellular serotonin levels in the prefrontal cortex post-administration to quantify receptor engagement .

Handling and Stability

Basic Question: What precautions are necessary for storing and handling the oxime derivative? Methodological Answer :

  • Storage : Store under inert gas (N2_2) at −20°C to prevent oxidation of the oxime group. Use amber vials to avoid photodegradation .
  • Handling : Employ gloveboxes for air-sensitive steps (e.g., Michael additions). Monitor for exothermic reactions during scale-up .

Advanced Question: How can degradation pathways be characterized under accelerated stability conditions? Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS to identify vulnerable sites (e.g., oxime-to-nitrone oxidation) .

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